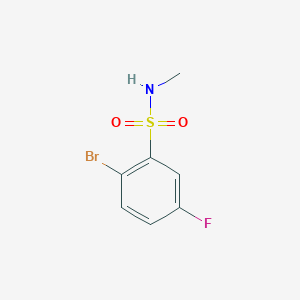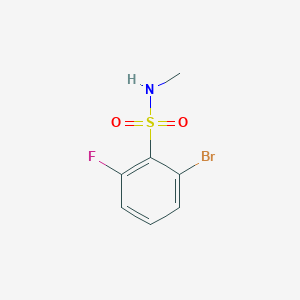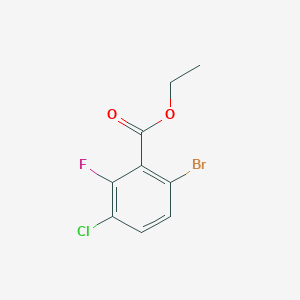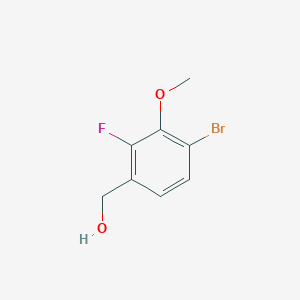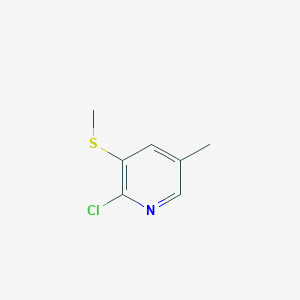
3-Bromo-4-phenyl-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-phenyl-2-chloropyridine is a chemical compound with the molecular formula C11H7BrClN. It has a molecular weight of 268.54 . This compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7BrClN/c12-10-9 (6-7-14-11 (10)13)8-4-2-1-3-5-8/h1-7H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Mecanismo De Acción
Target of Action
Compounds of similar structure are often used in suzuki–miyaura coupling reactions, which involve palladium as a catalyst .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond. Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may participate in carbon–carbon bond-forming reactions .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
The success of suzuki–miyaura coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-4-phenyl-2-chloropyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a versatile compound that can be used in a variety of reactions. In addition, this compound is a strong electron-withdrawing group and can act as a catalyst in certain reactions. However, this compound also has some limitations for use in laboratory experiments. It is not very stable and can be easily hydrolyzed, and it can react with other compounds in the reaction mixture.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Bromo-4-phenyl-2-chloropyridine in scientific research. This compound could be used to study the effects of substituents on the reactivity of pyridine rings, or to synthesize heterocyclic compounds such as pyridines, quinolines, and isoquinolines. In addition, this compound could be used to study the effects of drug metabolism, or to study the activity of certain enzymes such as cytochrome P450. This compound could also be used to develop new catalysts for organic reactions, or to study the effects of electron-withdrawing groups on the reactivity of molecules. Finally, this compound could be used to develop new pharmaceuticals or other compounds with potential therapeutic applications.
Métodos De Síntesis
3-Bromo-4-phenyl-2-chloropyridine can be synthesized via a variety of methods, depending on the desired product. One common method is the reaction between 4-bromophenylmagnesium bromide and 2-chloropyridine. This reaction is conducted in the presence of a base such as potassium tert-butoxide or sodium ethoxide. Another method is the reaction between 4-bromophenyl bromide and 2-chloropyridine in the presence of a base such as potassium tert-butoxide or sodium ethoxide. This reaction yields this compound as the major product.
Aplicaciones Científicas De Investigación
3-Bromo-4-phenyl-2-chloropyridine has a wide range of potential applications in scientific research. It has been used as a model compound in the study of the reactivity of pyridine rings, and it has been used in the synthesis of a variety of organic compounds. This compound has also been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and isoquinolines. In addition, this compound has been used to study the effects of substituents on the reactivity of pyridine rings.
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Análisis Bioquímico
Biochemical Properties
It is known that bromo and chloro substituents on the pyridine ring can potentially interact with various enzymes and proteins . The nature of these interactions is likely to be influenced by the electronic properties of the bromo and chloro groups, as well as the phenyl group attached to the pyridine ring .
Cellular Effects
Based on its structure, it could potentially influence cell function by interacting with various cell signaling pathways, influencing gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
3-bromo-2-chloro-4-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-10-9(6-7-14-11(10)13)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBTYMDLKPZWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


